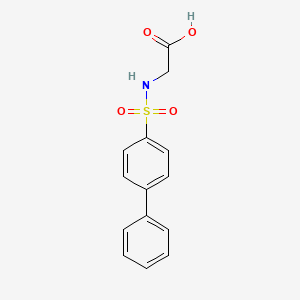![molecular formula C19H24N2O4S2 B2541085 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide CAS No. 921914-79-6](/img/structure/B2541085.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H24N2O4S2 and its molecular weight is 408.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sulfonamide Applications in Medicinal Chemistry
Sulfonamides have played a significant role in medicinal chemistry due to their broad spectrum of pharmacological activities. They have been utilized as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic agents. The versatility of sulfonamides in drug development stems from their ability to undergo chemical modifications, leading to derivatives with enhanced bioactivity and reduced toxicity. The research into sulfonamide derivatives aims to design new drug molecules that address the need for more effective treatments with fewer side effects (He Shichao et al., 2016).
Carbonic Anhydrase Inhibitors
Sulfonamides, such as acetazolamide, have been studied extensively for their carbonic anhydrase inhibitory action. These inhibitors are used in the treatment of glaucoma, a condition that can lead to blindness if not managed properly. By inhibiting carbonic anhydrase, these drugs reduce the production of aqueous humor, thereby decreasing intraocular pressure. The development of novel sulfonamide derivatives as selective antiglaucoma drugs remains an active area of research, with the goal of finding compounds that are more effective and have fewer side effects (E. Masini et al., 2013).
Environmental Impact
The environmental impact of sulfonamides has also been a subject of scientific research. These compounds are found in various ecosystems due to their widespread use in human and veterinary medicine. The presence of sulfonamides in the environment can lead to the development of antibiotic resistance in microbial populations, posing potential risks to human health. Research efforts are directed towards understanding the fate, behavior, and ecological effects of sulfonamides in the environment, with the aim of developing strategies to mitigate their impact (W. Baran et al., 2011).
Wirkmechanismus
The mechanism of action of this compound is not known without specific biological studies. If it has biological activity, it could interact with various proteins or enzymes in the body, but without experimental data, this is purely speculative.
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-5-10-21-15-11-14(20-27(23,24)17-9-6-13(2)26-17)7-8-16(15)25-12-19(3,4)18(21)22/h6-9,11,20H,5,10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFRPIUTGGETRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,7-bis(2-fluorobenzyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541003.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2541006.png)
![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2541007.png)







![2-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2541019.png)


![2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2541025.png)
